molecular formula C15H13ClFNO3 B5601528 (NE)-N-[[3-chloro-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]hydroxylamine

(NE)-N-[[3-chloro-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]hydroxylamine

Cat. No.: B5601528
M. Wt: 309.72 g/mol
InChI Key: UHFCTRHQCZQCIX-QGMBQPNBSA-N
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Description

(NE)-N-[[3-chloro-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]hydroxylamine is a complex organic compound that features a combination of chloro, fluoro, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[[3-chloro-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]hydroxylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Methoxyphenyl Intermediate: The initial step involves the methoxylation of a phenyl ring to introduce the methoxy groups at the desired positions.

    Introduction of the Fluorophenyl Group: The next step involves the substitution reaction to introduce the fluorophenyl group onto the methoxyphenyl intermediate.

    Chlorination: The chlorination step introduces the chloro group at the specified position on the phenyl ring.

    Formation of the Methylidenehydroxylamine Moiety: The final step involves the formation of the methylidenehydroxylamine moiety through a condensation reaction with hydroxylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydroxylamine moieties.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines.

Scientific Research Applications

Chemistry

In chemistry, (NE)-N-[[3-chloro-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]hydroxylamine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a candidate for drug design and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its structural features suggest it may interact with specific enzymes or receptors, making it a potential lead compound for drug discovery.

Industry

In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (NE)-N-[[3-chloro-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can form hydrogen bonds and participate in nucleophilic and electrophilic reactions, affecting the activity of enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (NE)-N-[[3-chloro-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]hydroxylamine lies in its specific combination of functional groups and its potential for diverse applications. Its ability to participate in various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(NE)-N-[[3-chloro-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO3/c1-20-14-7-10(8-18-19)6-12(16)15(14)21-9-11-4-2-3-5-13(11)17/h2-8,19H,9H2,1H3/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFCTRHQCZQCIX-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=NO)Cl)OCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/O)Cl)OCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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